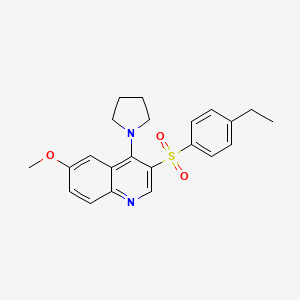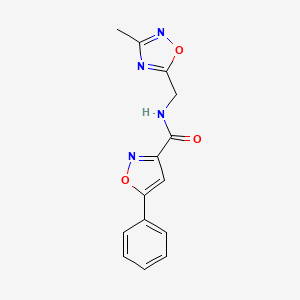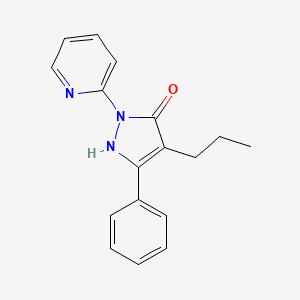
3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of EMQ is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex quinoline derivatives has been explored in various studies. For example, Tominaga et al. (1992) reported on the synthesis of 2-sulfonylaminopyrrolo[2,1-a]isoquinoline derivatives via a formal [3 + 3] cycloaddition reaction, showcasing the potential of sulfonyl and quinoline groups in synthesizing new heterocyclic compounds with possible pharmaceutical applications (Y. Tominaga, H. Ueda, K. Ogata, S. Kohra, 1992).
Photocatalytic Activity
Li-ping Li and B. Ye (2019) demonstrated the use of 2-phenylquinoline derivatives in synthesizing cationic Ir(III) complexes with notable photocatalytic activities for sulfide oxidation to sulfoxides. This highlights the role of quinoline derivatives in developing photocatalysts for chemical transformations with environmental and synthetic applications (Li-ping Li, B. Ye, 2019).
Antimicrobial and Antifungal Activities
Fadda et al. (2016) synthesized novel sulfonate derivatives containing quinolyl groups, which were screened for their antimicrobial and antifungal activities. This study suggests that quinoline derivatives can be potent candidates for developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).
Organic Electronics
Jeon et al. (2014) investigated new electron transport materials based on diphenylsulfone and quinoline derivatives for use in phosphorescent organic light-emitting diodes (PhOLEDs). The study underscores the utility of quinoline and sulfonyl groups in designing materials for advanced electronic applications (S. Jeon, Taeshik Earmme, S. Jenekhe, 2014).
Fluorescence Applications
Le et al. (2020) synthesized and investigated the fluorescence properties of multi-substituted quinoline derivatives, indicating the potential of such compounds in developing fluorescent materials for sensing and imaging applications (Thi Hong Phong Le, T. Nguyen, T. Ngo, Van Co Le, T. Bui, Thi Da Tran, Huu Dinh Nguyen, L. Van Meervelt, 2020).
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPUUPDSYQUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)
![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)
![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)
![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)


![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)
![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)